molecular formula C7H7N3O3 B577510 2-Amino-6-nitrobenzamide CAS No. 1261676-58-7

2-Amino-6-nitrobenzamide

Cat. No.: B577510
CAS No.: 1261676-58-7
M. Wt: 181.151
InChI Key: VSBVFLVLPDTKPJ-UHFFFAOYSA-N
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Description

2-Amino-6-nitrobenzamide is an organic compound with the molecular formula C7H7N3O3 It is a derivative of benzamide, characterized by the presence of an amino group at the second position and a nitro group at the sixth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-nitrobenzamide can be achieved through several methods. One common approach involves the nitration of 2-aminobenzamide. The nitration process typically uses a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the desired position on the benzene ring.

Another method involves the reaction of 2-halo-6-nitrobenzoic acid with ammonia in an organic solvent in the presence of a cuprous catalyst. This method is advantageous due to its mild reaction conditions and high yield .

Industrial Production Methods: Industrial production of this compound often employs the nitration method due to its simplicity and cost-effectiveness. The process involves large-scale nitration of 2-aminobenzamide, followed by purification steps to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed:

    Reduction: 2,6-Diaminobenzamide.

    Substitution: Depending on the nucleophile used, various substituted benzamides can be formed.

Scientific Research Applications

2-Amino-6-nitrobenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-6-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function.

Comparison with Similar Compounds

  • 2-Amino-5-nitrobenzamide
  • 2-Amino-4-nitrobenzamide
  • 2-Amino-3-nitrobenzamide

Comparison: 2-Amino-6-nitrobenzamide is unique due to the specific positioning of the amino and nitro groups on the benzene ring. This positioning influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different reactivity patterns and biological effects due to the electronic and steric effects of the substituents.

Properties

IUPAC Name

2-amino-6-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O3/c8-4-2-1-3-5(10(12)13)6(4)7(9)11/h1-3H,8H2,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSBVFLVLPDTKPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40711128
Record name 2-Amino-6-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40711128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261676-58-7
Record name 2-Amino-6-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40711128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-6-nitrobenzamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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